Cas no 41774-03-2 (Benzenamine, 3-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl]-)
41774-03-2 structure
Product Name:Benzenamine, 3-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl]-
CAS-nummer:41774-03-2
MF:C11H13N3S
MW:219.306020498276
CID:324319
PubChem ID:10466025
Update Time:2025-04-19
Benzenamine, 3-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine, 3-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl]-
- 3-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]aniline
- DTXSID50440371
- 41774-03-2
- SCHEMBL5115627
-
- Inchi: 1S/C11H13N3S/c12-9-3-1-2-8(6-9)10-7-14-4-5-15-11(14)13-10/h1-3,6,10H,4-5,7,12H2/t10-/m1/s1
- InChI-sleutel: IQGVBROUGQZILV-SNVBAGLBSA-N
- LACHT: S1CCN2C1=N[C@@H](C1C=CC=C(C=1)N)C2
Berekende eigenschappen
- Exacte massa: 219.08301860g/mol
- Monoisotopische massa: 219.08301860g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 1
- Complexiteit: 279
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.2
- Topologisch pooloppervlak: 66.9Ų
Benzenamine, 3-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl]- Gerelateerde literatuur
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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